H-Pro-Hyp-OH

描述

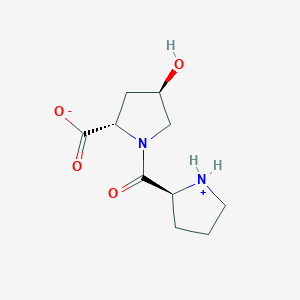

Prolylhydroxyproline, also known as L-pro-L-hyp, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Prolylhydroxyproline is soluble (in water) and a weakly acidic compound (based on its pKa). Prolylhydroxyproline has been detected in multiple biofluids, such as urine and cerebrospinal fluid. Prolylhydroxyproline can be biosynthesized from L-proline and trans-4-hydroxy-L-proline.

Pro-Hyp is a dipeptide composed of L-proline and L-hydroxyproline residues. It is a biomarker for bone collagen degradation. It has a role as a diagnostic agent, a human metabolite and a biomarker. It derives from a L-proline and a trans-4-hydroxy-L-proline. It is a tautomer of a Pro-Hyp zwitterion.

科学研究应用

肌肉萎缩的预防

Pro-Hyp已被发现具有预防肌肉萎缩的作用。 在一项研究中,观察到Pro-Hyp减轻了地塞米松(DEX)(一种合成糖皮质激素)在小鼠C2C12骨骼肌管中引起的肌管厚度下降 . 这表明Pro-Hyp可能是对抗DEX诱导的肌肉萎缩的有希望的治疗靶点 .

成纤维细胞生长的增强

Pro-Hyp已被证明可以触发在胶原蛋白凝胶上培养的p75NTR阳性成纤维细胞的生长 . 这表明Pro-Hyp可能在伤口愈合过程中发挥重要作用 .

胶原蛋白水解物摄入后血液水平升高

摄入胶原蛋白水解物后,人体血液中短链线性羟脯氨酸(Hyp)肽(如Pro-Hyp)的水平会升高 . 这与人体皮肤和关节的益处有关 .

在皮肤健康方面的潜在作用

摄入胶原蛋白水解物后,血液中Pro-Hyp水平的升高与人体皮肤的潜在益处有关 . 这表明Pro-Hyp可能在皮肤健康和维护中发挥作用 .

在关节健康方面的潜在作用

同样,摄入胶原蛋白水解物后,血液中Pro-Hyp水平的升高与人体关节的潜在益处有关 . 这表明Pro-Hyp可能有助于关节的健康和功能

作用机制

Target of Action

Prolylhydroxyproline (Pro-Hyp), a major constituent of collagen-derived dipeptides, primarily targets fibroblasts in the skin and chondrocytes in the articular cartilage . These cells play crucial roles in maintaining the health and integrity of the skin and joints, respectively .

Mode of Action

Pro-Hyp interacts with its targets by stimulating their growth and promoting their differentiation . For instance, it has been shown to stimulate the growth of fibroblasts from mouse skin . Additionally, Pro-Hyp promotes the differentiation of osteoblasts by increasing the expression levels of Runx2, osterix, and Col1α1 .

Biochemical Pathways

Pro-Hyp affects several biochemical pathways related to cell growth and differentiation. It has been shown to increase the phosphorylation of Akt, mammalian target of rapamycin (mTOR), and forkhead box O3a (Foxo3a), leading to the inhibition of the upregulation of the ubiquitin ligases atrogin-1 and MuRF-1 . These events contribute to the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes .

Pharmacokinetics

The pharmacokinetics of Pro-Hyp involve its distribution and metabolism in the body. After oral administration, Pro-Hyp is distributed in tissues including the skin and articular cartilage . It tends to exhibit higher first-pass metabolism than other similar compounds, with absolute oral bioavailabilities of 4.4% . The majority of Pro-Hyp is modified in its proline residue by a first-pass effect without peptide bond hydrolysis .

Result of Action

The action of Pro-Hyp results in various molecular and cellular effects. It has been shown to reduce adipocyte size and upregulate brown fat-specific genes, including C/EBPα, PGC-1α, and UCP-1 . Additionally, Pro-Hyp has been found to promote brown adipocyte differentiation . In the context of skin health, Pro-Hyp has been shown to improve facial skin moisture and elasticity and reduce facial ageing .

Action Environment

The action, efficacy, and stability of Pro-Hyp can be influenced by various environmental factors. For instance, the presence of collagen fibrils in the wound healing site, where Pro-Hyp is generated, can affect its action . Furthermore, the ingestion of collagen hydrolysates, which contain Pro-Hyp, can enhance its effects .

生化分析

Biochemical Properties

Prolylhydroxyproline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it directly binds to the forkhead box g1 (Foxg1) protein, causing it to undergo structural alteration . It also promotes the production of a regulator of osteoblast differentiation, Runt-related transcription factor 2 (Runx2), through Foxg1 .

Cellular Effects

Prolylhydroxyproline has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it promotes the differentiation of osteoblasts by increasing Runx2, osterix, and Col1α1 mRNA expression levels . It also reportedly affects the proliferation of fibroblasts and regulates the differentiation of chondrocytes .

Molecular Mechanism

The molecular mechanism of Prolylhydroxyproline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates the Runx2 P1 promoter activity in osteoblastic cells through Foxg1, Foxo1, and Runx2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prolylhydroxyproline change over time. It is partly distributed in observed tissues including skin and cartilage in its intact form . This might be responsible for its biological functions .

Metabolic Pathways

Prolylhydroxyproline is involved in several metabolic pathways. In animals, most of the collagen-derived Prolylhydroxyproline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway, and trans-3-hydroxy-l-proline is degraded via the trans-3-hydroxy-l-proline dehydratase pathway to ornithine and glutamate .

Transport and Distribution

Prolylhydroxyproline is transported and distributed within cells and tissues . Whole-body autoradiography at 30 min after administration of Prolylhydroxyproline showed that radioactivity is widely distributed in tissues including skin and articular cartilage .

Subcellular Localization

It is known that in the presence of Prolylhydroxyproline, Runx2 is translocated from the nucleus to the cytoplasm and Foxg1 is translocated from the cytoplasm to the nucleus .

生物活性

Prolylhydroxyproline (Pro-Hyp) is a dipeptide derived from collagen hydrolysate, notable for its diverse biological activities. This article synthesizes findings from various studies to elucidate the mechanisms through which Pro-Hyp exerts its effects, particularly in relation to skin and joint health, cellular proliferation, and metabolic functions.

Overview of Prolylhydroxyproline

Pro-Hyp is formed during the breakdown of collagen and has been identified as a significant component of food-derived hydroxyprolyl peptides. Upon ingestion, Pro-Hyp is absorbed into the bloodstream, where it may exert various physiological effects.

-

Cellular Proliferation :

- Pro-Hyp has been shown to stimulate the growth of fibroblasts, which are critical for wound healing and tissue repair. In studies, the addition of Pro-Hyp to fibroblast cultures resulted in enhanced cell proliferation on collagen gels .

- Specific experiments have demonstrated that Pro-Hyp promotes the migration of fibroblasts from mouse skin, indicating its role in tissue regeneration .

-

Anti-inflammatory Effects :

- Research indicates that Pro-Hyp possesses anti-inflammatory properties. It has been associated with reduced levels of advanced glycation end products (AGEs), which are implicated in chronic inflammation and metabolic disorders .

- In a controlled study involving older adults, participants consuming fish-derived collagen peptides containing high concentrations of Pro-Hyp exhibited significant reductions in AGEs compared to a placebo group .

- Joint Health :

Case Studies and Clinical Trials

- Pilot Study on Collagen Hydrolysate Ingestion : A study documented the increase in plasma levels of cyclic Pro-Hyp after collagen hydrolysate ingestion, confirming its bioavailability and potential systemic effects on skin and joint health .

- Randomized Controlled Trial : A study involving 31 participants aged 47-87 years demonstrated that daily consumption of collagen peptides significantly lowered AGEs levels and improved insulin resistance metrics compared to a placebo .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S,4R)-4-hydroxy-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPXCLZMBSJLSP-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CC(CC2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18684-24-7 | |

| Record name | Prolylhydroxyproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18684-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolylhydroxyproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pro-Hyp interact with cells and exert its effects?

A1: Pro-Hyp is absorbed into the bloodstream after ingestion and appears to interact with specific fibroblasts involved in wound healing. [] It has been shown to trigger the growth of p75NTR-positive fibroblasts cultured on collagen gel but not p75NTR-negative fibroblasts. [] While the exact mechanism remains unclear, research suggests that Pro-Hyp may act as a signaling molecule, potentially influencing gene expression and cellular processes related to fibroblast proliferation, differentiation, and extracellular matrix production. [, ] Additionally, studies indicate the involvement of oligopeptide transporters in Pro-Hyp uptake by adipocytes. []

Q2: What are the downstream effects of Pro-Hyp on fibroblasts?

A2: Pro-Hyp stimulates the growth of fibroblasts, particularly those involved in wound healing. [, ] Studies have shown that it increases the number of fibroblasts migrating from mouse skin and enhances their growth on collagen gel, suggesting a role in promoting wound closure and tissue repair. []

Q3: Does Pro-Hyp affect chondrocyte differentiation?

A3: Yes, Pro-Hyp has been shown to promote the early differentiation of chondrocytes, particularly under hypoxic conditions similar to those found in cartilage. [] Studies using ATDC5 chondrogenic cells revealed that Pro-Hyp treatment significantly increased glycosaminoglycan staining and upregulated the expression of genes associated with chondrocyte differentiation, such as SOX9, Col2a1, Aggrecan, and MMP13. []

Q4: Are there any effects of Pro-Hyp on adipocytes?

A4: Research suggests that Pro-Hyp may influence adipocyte morphology and differentiation. [] In vitro studies using 3T3-L1 preadipocytes demonstrated that Pro-Hyp treatment, while not affecting the total lipid amount, resulted in smaller lipid droplets compared to controls. [] This finding, along with the expression of oligopeptide transporters in preadipocytes and adipocytes, implies a potential role for Pro-Hyp in modulating adipocyte function and potentially influencing lipid metabolism. []

Q5: What is the molecular formula and weight of Pro-Hyp?

A5: Pro-Hyp has the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol.

Q6: Is there any spectroscopic data available for Pro-Hyp?

A6: While the provided abstracts do not provide specific spectroscopic data for Pro-Hyp, techniques like nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy have been used to characterize the structure and conformational changes of Pro-Hyp-containing peptides and collagen-like structures. [, , , , ]

Q7: Has Pro-Hyp been incorporated into biomaterials, and if so, how stable are these materials?

A7: Yes, Pro-Hyp has been incorporated into biomaterials like sponges and hydrogels. [, ] Poly(Pro-Hyp-Gly) sponges exhibited comparable biodegradability to commercially available bovine collagen-based artificial dermis and showed promising results in promoting wound epithelialization in a rabbit model. [] Artificial collagen gels prepared using (Pro-Hyp-Gly)10-modified dendrimers demonstrated thermal stability and sol-gel transition behavior similar to natural collagen. [] These findings highlight the potential of Pro-Hyp-based materials for tissue engineering and regenerative medicine applications.

Q8: Does Pro-Hyp possess any catalytic properties?

A8: The provided research does not indicate any inherent catalytic properties of Pro-Hyp. Its biological activities appear to stem from its role as a signaling molecule or a structural component within collagen-like materials.

Q9: Have any computational studies been conducted on Pro-Hyp?

A9: While the provided abstracts do not mention specific computational studies on Pro-Hyp, they do mention molecular modeling being used to study the conformation of collagen-like peptides containing Pro-Hyp. [] These models help to understand the structural features that contribute to the stability and biological activity of Pro-Hyp-containing sequences.

Q10: How does the cyclic form of Pro-Hyp compare to the linear form in terms of biological activity?

A10: Research suggests that cyclic Pro-Hyp, found in human blood after collagen hydrolysate ingestion, may possess distinct biological activities compared to its linear counterpart. [] In a study using mouse skin fibroblasts, cyclic Pro-Hyp demonstrated a more potent growth-promoting effect compared to linear Pro-Hyp at the same concentration. [] This finding indicates that structural modifications to Pro-Hyp can influence its biological activity.

Q11: How stable is Pro-Hyp under different conditions, and are there any formulation strategies to improve its stability or bioavailability?

A11: Pro-Hyp appears to be relatively stable in vivo, as evidenced by its detection in plasma and skin after oral ingestion. [, , ] Research suggests that the presence of Pro-Hyp in tripeptide form, such as Gly-Pro-Hyp, can enhance its absorption and bioavailability compared to ingestion of collagen hydrolysates with lower tripeptide content. [, , , , ] Additionally, co-administration of Pro-Hyp-containing collagen peptides with γ-aminobutyric acid (GABA) has been shown to improve the absorption efficiency of another collagen peptide, Gly-Pro-Ala. [] These findings suggest that optimizing the form and composition of collagen hydrolysates can significantly impact the bioavailability of Pro-Hyp and other bioactive peptides.

Q12: What is known about the absorption, distribution, metabolism, and excretion of Pro-Hyp?

A12: Following oral ingestion, Pro-Hyp is absorbed into the bloodstream, where it can reach various tissues, including the skin. [, ] Studies in rats have shown that Pro-Hyp is partly metabolized in the liver, with some being modified in its proline residue without peptide bond hydrolysis. [] A portion of Pro-Hyp is excreted in urine, both in intact form and as metabolites. [, ] The pharmacokinetic profile of Pro-Hyp appears to be influenced by the form in which it is ingested, with tripeptide forms like Gly-Pro-Hyp exhibiting greater bioavailability. [, , ]

Q13: What in vitro and in vivo studies have been conducted to evaluate the efficacy of Pro-Hyp?

A13: Numerous in vitro and in vivo studies have been conducted to investigate the effects of Pro-Hyp on various cell types and tissues:

- Fibroblasts: In vitro studies have demonstrated that Pro-Hyp promotes the migration and growth of mouse skin fibroblasts, particularly those expressing the p75NTR marker, which are associated with wound healing. [, ]

- Chondrocytes: Pro-Hyp enhances the differentiation of ATDC5 chondrogenic cells under hypoxic conditions, suggesting a potential role in cartilage repair. []

- Adipocytes: In vitro studies using 3T3-L1 preadipocytes indicate that Pro-Hyp may modulate lipid droplet size, suggesting a potential influence on adipocyte function and metabolism. []

- Animal models: Oral administration of Pro-Hyp-containing collagen hydrolysates has been shown to improve skin properties, reduce UV-induced photoaging, and accelerate wound healing in mice. [, , , ] In a rat model of bone fracture, a combination of Pro-Hyp-based polypeptide and basic fibroblast growth factor (bFGF) enhanced bone formation. []

- Human clinical trials: Clinical trials have demonstrated that the ingestion of collagen hydrolysates enriched with Pro-Hyp improves skin moisture, elasticity, and reduces wrinkles. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。